4-Chloro-2-fluorobenzaldoxime
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Overview
Description
4-Chloro-2-fluorobenzaldoxime is an organic compound with the molecular formula C7H5ClFNO It is a derivative of benzaldoxime, where the benzene ring is substituted with a chlorine atom at the fourth position and a fluorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluorobenzaldoxime can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
4-Chloro-2-fluorobenzaldehyde+Hydroxylamine hydrochloride→this compound+Water+Sodium chloride
The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluorobenzaldoxime undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The benzene ring can undergo reactions with electrophiles, leading to further substitution at other positions.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Electrophilic aromatic substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Products include substituted benzaldoximes or benzylamines.
Electrophilic aromatic substitution: Products include brominated or nitrated derivatives.
Reduction: Products include 4-chloro-2-fluorobenzylamine.
Scientific Research Applications
4-Chloro-2-fluorobenzaldoxime has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a precursor for compounds with potential therapeutic effects.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluorobenzaldoxime depends on its specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to an active form that interacts with molecular targets such as enzymes or receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorobenzaldehyde: The precursor to 4-chloro-2-fluorobenzaldoxime, differing by the presence of an aldehyde group instead of an oxime.
2-Chloro-6-fluorobenzaldoxime: A positional isomer with the chlorine and fluorine atoms at different positions on the benzene ring.
4-Chloro-2-fluorobenzylamine: A reduction product of this compound, containing an amine group instead of an oxime.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the benzene ring influences its electronic properties, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
(NE)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNHUSXTEMVHPB-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)F)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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